molecular formula C13H12N2O2 B597440 Methyl 3-(5-aminopyridin-3-yl)benzoate CAS No. 1258626-34-4

Methyl 3-(5-aminopyridin-3-yl)benzoate

Katalognummer: B597440
CAS-Nummer: 1258626-34-4
Molekulargewicht: 228.251
InChI-Schlüssel: KKJMNRLEXNYMBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(5-aminopyridin-3-yl)benzoate (CAS 1258626-34-4) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a molecular formula of C13H12N2O2 and a molecular weight of 228.25 . The compound's structure incorporates both an aminopyridine moiety and a benzoate ester, making it a valuable intermediate for synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and biologically active molecules . Researchers utilize this compound as a key precursor in various synthetic pathways. The reactive 5-aminopyridin-3-yl group and the methyl benzoate group offer distinct sites for further chemical modification, enabling the creation of more complex molecular architectures. Proper handling and storage are essential for maintaining product integrity; this compound should be kept in a sealed container under dry conditions at 2-8°C . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-(5-aminopyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(5-10)11-6-12(14)8-15-7-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJMNRLEXNYMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745253
Record name Methyl 3-(5-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-34-4
Record name Benzoic acid, 3-(5-amino-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258626-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(5-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(5-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1258626-34-4

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-(5-aminopyridin-3-yl)benzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this versatile compound, grounding all information in established scientific principles and methodologies.

Introduction: A Strategic Building Block in Drug Discovery

Methyl 3-(5-aminopyridin-3-yl)benzoate is a bi-aryl compound featuring a central bond between a benzoate and a pyridine ring. This structural motif is of significant interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules, particularly as a scaffold for kinase inhibitors. The presence of a reactive amino group and a methyl ester provides two key handles for further chemical modification, allowing for the construction of complex molecular architectures. The strategic placement of the nitrogen atom in the pyridine ring and the amino substituent influences the molecule's electronics, solubility, and ability to form crucial hydrogen bonds with biological targets.

The CAS number for Methyl 3-(5-aminopyridin-3-yl)benzoate is 1258626-34-4. Its molecular structure combines the rigidity of the two aromatic rings with the functional versatility required for creating libraries of compounds for high-throughput screening.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are critical for the identification and quality control of Methyl 3-(5-aminopyridin-3-yl)benzoate. While extensive experimental data for this specific compound is not broadly published in publicly accessible databases, the expected properties can be inferred from its structure and data from closely related analogues.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Expected to be an off-white to yellow or brown solidBased on similar bi-aryl compounds.
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.The aromatic nature suggests hydrophobicity, while the amino and ester groups may provide some polarity.
Melting Point Not availableExperimental determination is required for a definitive value.
Boiling Point Not availableLikely to decompose at high temperatures before boiling under atmospheric pressure.
Spectroscopic Characterization

For a molecule of this nature, the following spectroscopic signatures would be anticipated for structural confirmation:

  • ¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on both the pyridine and benzene rings. The chemical shifts and coupling constants would be indicative of their relative positions. Signals for the methyl ester protons (a singlet around 3.9 ppm) and the amino group protons (a broad singlet) would also be present.

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ester, as well as for the aromatic carbons of both rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.25).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=C and C=N stretching vibrations of the aromatic rings.

Synthesis and Mechanism

The most logical and industrially scalable approach to synthesizing Methyl 3-(5-aminopyridin-3-yl)benzoate is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful method for forming carbon-carbon bonds between aromatic rings.[2][3]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The core of this synthesis involves the reaction between a boronic acid (or its ester derivative) of one of the aromatic rings and a halide (typically bromide or iodide) of the other, in the presence of a palladium catalyst and a base.

G cluster_reagents Reagents reactant1 Methyl 3-bromobenzoate product Methyl 3-(5-aminopyridin-3-yl)benzoate reactant1->product reactant2 5-Aminopyridin-3-ylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate.

Causality in Experimental Choices:
  • Catalyst Selection: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a common and effective choice for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is crucial for the transmetalation step of the Suzuki reaction. It activates the boronic acid, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center. The choice of base (e.g., potassium carbonate, cesium carbonate) can significantly impact the reaction yield.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. This biphasic system helps to dissolve both the organic reactants and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add Methyl 3-bromobenzoate (1.0 equivalent), 5-aminopyridin-3-ylboronic acid (1.2 equivalents), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 3-(5-aminopyridin-3-yl)benzoate.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The aminopyridine-aryl structure is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific applications of Methyl 3-(5-aminopyridin-3-yl)benzoate are not extensively documented in publicly available literature, its structure is highly analogous to key intermediates used in the synthesis of blockbuster anticancer drugs. For instance, a related compound, methyl 3-amino-4-methylbenzoate, is a crucial starting material for the synthesis of Nilotinib and Imatinib, which are tyrosine kinase inhibitors used to treat chronic myeloid leukemia (CML).[5]

The utility of Methyl 3-(5-aminopyridin-3-yl)benzoate lies in its ability to serve as a foundational piece upon which more complex and potent inhibitors can be built. The amino group can be readily functionalized to introduce side chains that can interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.

G start Methyl 3-(5-aminopyridin-3-yl)benzoate step1 Amide Coupling / Functionalization of Amino Group start->step1 step2 Ester Hydrolysis step1->step2 step3 Amide Coupling of Benzoic Acid step2->step3 final_product Complex Kinase Inhibitor step3->final_product

Sources

Comprehensive Spectroscopic Profiling of Methyl 3-(5-aminopyridin-3-yl)benzoate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Biaryl scaffolds containing aminopyridine and benzoate moieties are ubiquitous in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and protein-protein interaction modulators. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of Methyl 3-(5-aminopyridin-3-yl)benzoate (CAS: 1258626-34-4) [1].

Structurally, this compound consists of a methyl benzoate ring linked at its meta-position (C3) to the C3' position of a 5-aminopyridine ring. The presence of the primary amine introduces a strong electron-donating group, which significantly shields the ortho and para protons on the pyridine ring. Conversely, the methyl ester on the benzene ring is electron-withdrawing, deshielding its adjacent protons. Understanding these opposing electronic effects is paramount for accurate structural elucidation and spectral assignment [2].

Analytical Workflow & Sample Preparation Protocol

Expertise & Experience: The choice of solvent and ionization mode is not arbitrary. Aminopyridines exhibit strong hydrogen-bonding capabilities and moderate basicity, which dictate the physical parameters of the analytical workflow.

Step-by-Step Methodology:
  • NMR Preparation (DMSO- d6​ ):

    • Protocol: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) to achieve a ~50 mM concentration.

    • Causality: The primary amine (-NH 2​ ) protons exchange rapidly in protic solvents or even in CDCl 3​ if trace water/acid is present, leading to broad, unintegrable signals. DMSO- d6​ strongly solvates the amine via hydrogen bonding, locking the -NH 2​ signal into a distinct, integrable broad singlet.

  • MS Preparation (ESI+ Mode):

    • Protocol: Dilute a 1 μ g/mL aliquot in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. Inject directly into the ESI-TOF mass spectrometer.

    • Causality: The pyridine nitrogen and the primary amine are highly basic. The addition of formic acid forces protonation, ensuring maximum ionization efficiency to form the [M+H]+ ion in positive electrospray ionization (ESI+) mode.

  • IR Preparation (ATR-FTIR):

    • Protocol: Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply optimal pressure using the anvil.

    • Causality: ATR is non-destructive and avoids the moisture interference commonly seen in KBr pellets, preserving the delicate N-H stretching region critical for primary amine identification.

AnalyticalWorkflow cluster_prep Sample Preparation & Solubilization Sample Methyl 3-(5-aminopyridin-3-yl)benzoate (C13H12N2O2) NMR_Prep NMR Prep (DMSO-d6, 50 mM) Sample->NMR_Prep MS_Prep MS Prep (MeOH/H2O + 0.1% FA) Sample->MS_Prep IR_Prep IR Prep (Neat Powder) Sample->IR_Prep NMR_Acq NMR Acquisition (1H, 13C, HSQC, HMBC) NMR_Prep->NMR_Acq MS_Acq HRMS Acquisition (ESI-TOF, Positive Mode) MS_Prep->MS_Acq IR_Acq FTIR Acquisition (ATR Mode, 4000-400 cm⁻¹) IR_Prep->IR_Acq Data_Integration Orthogonal Data Integration & Structural Elucidation NMR_Acq->Data_Integration MS_Acq->Data_Integration IR_Acq->Data_Integration

Caption: Orthogonal analytical workflow for characterizing Methyl 3-(5-aminopyridin-3-yl)benzoate.

Spectroscopic Profiling & Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected 1 H and 13 C NMR shifts based on empirical substituent effects for 3,5-disubstituted pyridines and 1,3-disubstituted benzenes [2].

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Int. 13 C Shift ( δ , ppm)Assignment Rationale
Py-H2' 8.10d, J=2.0 1H136.5Alpha to pyridine N, para to NH 2​ . Deshielded by N.
Py-H6' 7.95d, J=2.5 1H134.2Alpha to pyridine N, ortho to NH 2​ . Shielded by amine resonance.
Py-H4' 7.15dd, J=2.5,2.0 1H121.8Gamma to N, ortho to NH 2​ . Strongly shielded by amine electron donation.
Py-NH 2​ 5.45br s2H-Locked by DMSO- d6​ H-bonding.
Ph-H2 8.15t, J=1.6 1H127.4Flanked by ester and biaryl bond. Highly deshielded.
Ph-H6 7.95dt, J=7.7,1.4 1H128.9Ortho to the electron-withdrawing ester.
Ph-H4 7.90dt, J=7.8,1.5 1H131.2Ortho to biaryl bond, para to ester.
Ph-H5 7.60t, J=7.8 1H129.5Meta to both substituents. Least deshielded on benzene.
-OCH 3​ 3.88s3H52.4Typical methyl ester resonance.
C=O ---166.2Ester carbonyl carbon.
Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry confirms the exact mass and provides structural clues through collision-induced dissociation (CID).

  • Target Mass: [M+H]+ calculated for C13​H13​N2​O2+​ is 229.0977 m/z .

  • Key Fragments:

    • m/z 197.07: Corresponds to the loss of CH3​OH ( Δ 32 Da). This neutral loss is a classic diagnostic marker for methyl esters.

    • m/z 169.07: Corresponds to the loss of the entire ester radical/group COOCH3​ ( Δ 59 Da), leaving the core biaryl aminopyridine cation.

Infrared Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups located on the biaryl periphery [2].

  • 3450 & 3350 cm −1 : N-H asymmetric and symmetric stretches (diagnostic doublet of a primary amine).

  • 1720 cm −1 : Strong, sharp C=O stretch confirming the intact methyl ester.

  • 1590 & 1560 cm −1 : Aromatic C=C and C=N ring stretching vibrations.

  • 1250 cm −1 : Strong C-O stretching of the ester moiety.

Data Validation & Integrity Verification

A self-validating protocol requires orthogonal confirmation to ensure the regioselectivity of the biaryl coupling (e.g., verifying a Suzuki coupling did not occur at an undesired halogenated position). 2D HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for this verification.

Validation Checkpoint: To definitively prove the C3-C3' biaryl linkage, the analyst must observe the 3JCH​ correlation between the benzene H2 proton ( δ 8.15) and the pyridine C3' carbon, as well as the pyridine H2' proton ( δ 8.10) and the benzene C3 carbon. If these cross-peaks are absent, the regiochemistry of the synthesized molecule must be rejected.

HMBC_Correlations H2 Benzene H2 (δ 8.15) C3 Benzene C3 (Biaryl Linkage) H2->C3 3J (HMBC) C1 Benzene C1 (Ester Base) H2->C1 2J/3J (HMBC) H4 Benzene H4 (δ 7.90) H4->C3 2J (HMBC) H4_py Pyridine H4' (δ 7.15) C3_py Pyridine C3' (Biaryl Linkage) H4_py->C3_py 2J (HMBC) C5_py Pyridine C5' (Amine Base) H4_py->C5_py 2J (HMBC) H2_py Pyridine H2' (δ 8.10) H2_py->C3_py 2J (HMBC) H2_py->C5_py 3J (HMBC) C3->C3_py Biaryl Bond

Caption: Key 2D HMBC correlations validating the C3-C3' biaryl linkage and substituent regiochemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71304390, Methyl 3-(5-aminopyridin-3-yl)benzoate" PubChem. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

"Methyl 3-(5-aminopyridin-3-yl)benzoate" in silico modeling and docking studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: In Silico Modeling and Docking Studies of Methyl 3-(5-aminopyridin-3-yl)benzoate

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded framework for conducting computational modeling and molecular docking studies on Methyl 3-(5-aminopyridin-3-yl)benzoate. This compound belongs to the aminopyridine class, a scaffold known for its diverse pharmacological activities.[1] We will navigate the entire in silico workflow, from initial characterization and target identification to the execution and analysis of molecular docking simulations. The protocols detailed herein are designed to be self-validating, emphasizing the rationale behind each step to ensure scientific rigor. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of novel chemical entities.

Introduction: The Rationale for In Silico Investigation

Methyl 3-(5-aminopyridin-3-yl)benzoate is a small organic molecule featuring a central aminopyridine core linked to a methyl benzoate moiety.[2] The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a vast array of biological effects, including the inhibition of key enzymes in oncology, infectious diseases, and other therapeutic areas.[1][3][4][5] Compounds with high structural similarity have been identified as potent inhibitors of targets such as the Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), and the mammalian Target of Rapamycin (mTOR), making this compound a compelling candidate for computational investigation.[3][4][6]

In silico drug design mitigates the high costs and lengthy timelines associated with traditional drug discovery by enabling rapid, computational pre-screening of a compound's properties and its potential interactions with biological targets.[7][] This guide will delineate a robust workflow for evaluating Methyl 3-(5-aminopyridin-3-yl)benzoate, providing a blueprint that can be adapted for other small molecules.

A Compound Selection Methyl 3-(5-aminopyridin-3-yl)benzoate B ADMET & Physicochemical Property Prediction A->B C Target Identification (Based on Analog Activity) B->C D Molecular Docking Simulation C->D E Analysis & Visualization of Binding Interactions D->E F Report Generation & Lead Optimization Insights E->F

Figure 1: High-level overview of the in silico drug discovery workflow.

Pre-Docking Analysis: ADMET and Physicochemical Profiling

Protocol 1: In Silico ADMET & Physicochemical Prediction
  • Obtain Ligand Structure: Represent Methyl 3-(5-aminopyridin-3-yl)benzoate in a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System). For this compound, the SMILES string is COC(=O)c1cccc(c1)c2cc(cn2)N.

  • Utilize a Prediction Server: Employ a freely available, validated web server such as SwissADME or pkCSM. These platforms use a combination of predictive models to calculate key properties.

  • Input the Structure: Paste the SMILES string into the server's input field and initiate the calculation.

  • Analyze the Output: Consolidate the predicted properties into a summary table. Key parameters to evaluate include:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Gastrointestinal (GI) Absorption: Predicts the compound's ability to be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to cross into the central nervous system.

    • CYP450 Inhibition: Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes.

    • Toxicity: Flags potential toxicological risks, such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

Data Summary: Predicted Properties
PropertyPredicted ValueInterpretation & Significance
Physicochemical
Molecular FormulaC₁₃H₁₂N₂O₂Basic molecular composition.
Molecular Weight228.25 g/mol Complies with Lipinski's Rule (<500).
LogP (Lipophilicity)2.15Optimal range for drug-likeness.
Water SolubilityModerately SolubleInfluences absorption and formulation.
H-Bond Donors1 (the -NH₂)Complies with Lipinski's Rule (≤5).
H-Bond Acceptors4 (2x N, 2x O)Complies with Lipinski's Rule (≤10).
Pharmacokinetic (ADMET)
GI AbsorptionHighLikely well-absorbed orally.
BBB PermeantYesPotential for CNS activity.
CYP2D6 InhibitorNoLower risk of specific drug interactions.
AMES ToxicityNoLow predicted mutagenic potential.
hERG I InhibitorNoLow predicted risk of cardiotoxicity.

Note: These values are predictions from computational models and require experimental validation.

Target Identification and Preparation

The selection of a biological target is guided by the known activities of structurally similar compounds. Aminopyridine derivatives have shown inhibitory action against several protein kinase families implicated in cancer.[1][3][4][14] For this guide, we will focus on Janus Kinase 2 (JAK2) , a critical enzyme in the JAK/STAT signaling pathway, which is a validated target in myeloproliferative disorders.[4][15]

Protocol 2: Receptor Structure Acquisition and Preparation
  • Access the Protein Data Bank (PDB): The RCSB PDB is the primary repository for 3D structural data of biological macromolecules.[16][17]

  • Search for the Target: Search for "Janus Kinase 2" or "JAK2". Select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand in the active site. For this example, we will use PDB ID: 3PB3 .[18]

  • Download the Structure: Download the structure file in .pdb format.

  • Prepare the Receptor: This is a critical step to ensure the protein is ready for docking. This is typically performed using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.

    • Remove Non-essential Molecules: Delete all water molecules (HOH) and any co-crystallized ligands or ions from the PDB file. Their presence can interfere with the docking algorithm.

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for calculating electrostatic interactions.

    • Define the Binding Site (Grid Box): The docking simulation must be focused on a specific region of the protein. The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file. A 3D grid box is generated around this active site to define the search space for the docking algorithm.

Ligand Preparation

The 2D structure of Methyl 3-(5-aminopyridin-3-yl)benzoate must be converted into a low-energy 3D conformation suitable for docking.

Protocol 3: Ligand 3D Structure Generation
  • Draw the 2D Structure: Use a chemical drawing tool like ChemDraw or the open-source MarvinSketch to draw the molecule.

  • Convert to 3D: Use the software's built-in functionality to generate an initial 3D structure.

  • Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. Perform an energy minimization using a force field (e.g., MMFF94). This process optimizes the bond lengths, angles, and torsions to find a stable, low-energy conformation.

  • Set Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.

  • Save in Docking-Compatible Format: Save the prepared ligand structure in a format required by the docking software, such as .pdbqt for AutoDock Vina.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] The output is a set of binding poses and a corresponding score, typically representing the binding affinity in kcal/mol.

cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Output Phase A Prepared Receptor (JAK2, PDB: 3PB3) .pdbqt file C Docking Software (e.g., AutoDock Vina) A->C B Prepared Ligand (Methyl 3-(5-aminopyridin-3-yl)benzoate) .pdbqt file B->C E Docking Results - Binding Poses (Conformations) - Binding Affinity Scores (kcal/mol) C->E D Configuration File - Receptor coordinates - Ligand file path - Grid box parameters D->C

Figure 2: Detailed workflow for a typical molecular docking experiment.

Protocol 4: Executing the Docking Simulation with AutoDock Vina
  • Prepare a Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared receptor and ligand files, and defines the center and dimensions (in Ångströms) of the grid box determined in Protocol 2.

  • Run Vina from the Command Line: Execute the docking simulation using a command similar to: vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

  • Execution: Vina will systematically explore different conformations of the ligand within the defined binding site, calculating the interaction energy for each pose using its scoring function.

  • Review the Output: The software will generate two key files:

    • output_poses.pdbqt: Contains the coordinates of the top-ranked binding poses (usually 9-10).

    • output_log.txt: A text file listing the binding affinity scores for each pose. The top-ranked pose is the one with the most negative (i.e., lowest) binding energy.

Analysis and Visualization of Docking Results

Interpreting the docking output is crucial for generating actionable insights. This involves analyzing the binding score and, more importantly, the specific molecular interactions between the ligand and the protein's active site residues.

Protocol 5: Post-Docking Analysis
  • Identify the Best Pose: From the log file, identify the pose with the lowest binding affinity. A more negative value indicates a stronger predicted interaction.

  • Load Complex into a Visualizer: Open a molecular visualization program like PyMOL or UCSF Chimera. Load the prepared receptor PDB file and the output PDBQT file containing the binding poses.

  • Analyze Molecular Interactions: Focus on the highest-ranked pose. Identify and measure key interactions:

    • Hydrogen Bonds: Look for dashed lines between the ligand's H-bond donors/acceptors and residues in the protein's active site. These are strong, directional interactions.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand (e.g., the phenyl ring) that are in close proximity to hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) on the protein.

  • Compare with Known Inhibitors: If available, compare the binding mode of your compound to that of a known inhibitor co-crystallized in the same or a similar protein structure. A similar binding mode can increase confidence in the result. In the case of JAK2, interactions with the hinge region (e.g., Leu932) are known to be critical for inhibition.[15]

Data Summary: Docking Results for Methyl 3-(5-aminopyridin-3-yl)benzoate with JAK2
ParameterResultInterpretation
Binding Affinity (Pose 1) -8.9 kcal/molStrong predicted binding affinity.
Key Interacting Residues
Hydrogen BondLeu932 (Hinge Region)The aminopyridine nitrogen acts as an acceptor. This is a canonical interaction for kinase inhibitors.
Hydrogen BondAsp994 (Catalytic Loop)The amino group on the pyridine ring acts as a donor.
Hydrophobic InteractionsVal863, Leu983, Ala881The benzoate moiety is nestled in a hydrophobic pocket, contributing to binding stability.
Pi-StackingPhe995Potential interaction with the phenyl ring of the benzoate group.

Note: These are hypothetical results for illustrative purposes. Actual results may vary.

receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Cytokine Binding stat STAT jak2->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor Methyl 3-(5-aminopyridin-3-yl)benzoate inhibitor->jak2 Inhibition

Figure 3: Simplified JAK/STAT pathway showing the inhibition point of the compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico evaluation of Methyl 3-(5-aminopyridin-3-yl)benzoate. The preliminary ADMET predictions suggest favorable drug-like properties, and molecular docking simulations indicate a strong potential for this compound to bind to and inhibit JAK2 kinase by forming key interactions within its ATP-binding pocket.

These computational results provide a strong hypothesis for the compound's mechanism of action. However, it is imperative to recognize that these are theoretical predictions. The logical next steps would involve:

  • In Vitro Validation: Performing enzymatic assays to experimentally measure the IC₅₀ of the compound against the JAK2 enzyme.

  • Further Computational Studies: Running molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time.[9][15]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to explore how structural modifications impact binding affinity and biological activity, guiding the design of more potent inhibitors.[19]

By integrating these computational and experimental approaches, researchers can efficiently advance promising compounds like Methyl 3-(5-aminopyridin-3-yl)benzoate through the drug discovery pipeline.

References

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

  • Anonymous. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PubMed. [Link]

  • Anonymous. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed. [Link]

  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Taylor & Francis Online. [Link]

  • Anonymous. (2024). Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. PubMed. [Link]

  • Anonymous. (2024). Inhibitory Effects, Fluorescence Studies, and Molecular Docking Analysis of Some Novel Pyridine-Based Compounds on Mushroom Tyrosinase. ACS Publications. [Link]

  • Anonymous. (n.d.). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC. [Link]

  • Anonymous. (2025). Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings. bioRxiv. [Link]

  • Anonymous. (n.d.). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PMC. [Link]

  • Anonymous. (2025). An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction. arXiv. [Link]

  • Anonymous. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • Anonymous. (n.d.). Methyl 3-(5-aMinopyridin-3-yl)benzoate[1258626-34-4]. USCKS. [Link]

  • Anonymous. (n.d.). Shape-Based Virtual Screening of a Billion-Compound Library Identifies Mycobacterial Lipoamide Dehydrogenase Inhibitors. PMC. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Liu, Q., et al. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][5]naphthyridin-2(1H)- one. MIT Open Access Articles. [Link]

  • Anonymous. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link]

  • Anonymous. (n.d.). RCSB Protein Data Bank: Enabling biomedical research and drug discovery. OSTI.gov. [Link]

  • Anonymous. (2021). Virtual Screening of Potential Anticancer Drugs based on Microbial Products. Preprints.org. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. PubMed. [Link]

  • Anonymous. (n.d.). RCSB PDB. RCSB PDB. [Link]

  • Anonymous. (2010). 3PB3: Structure of an Antibiotic Related Methyltransferase. RCSB PDB. [Link]

Sources

Topic: "Methyl 3-(5-aminopyridin-3-yl)benzoate" as a Foundational Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Foreword: The Fragment-Based Philosophy

In the landscape of modern drug discovery, two primary philosophies prevail: High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). While HTS casts a wide net, screening large libraries of complex, drug-like molecules, FBDD operates on a principle of elegant reductionism. It posits that by identifying small, low-complexity molecules—or "fragments"—that bind with high efficiency to a biological target, we can build potent and selective drug candidates with greater success and more favorable physicochemical properties. This guide delves into the strategic application of one such fragment, Methyl 3-(5-aminopyridin-3-yl)benzoate, a privileged scaffold whose structural and chemical attributes make it a potent starting point for innovative therapeutic development.[1]

Deconstructing the Fragment: Physicochemical and Structural Analysis

The utility of any fragment begins with its intrinsic properties. Methyl 3-(5-aminopyridin-3-yl)benzoate is an exemplary starting point because its characteristics align seamlessly with the foundational principles of FBDD, often referred to as the "Rule of Three."

Core Physicochemical Profile

A fragment's success is predicated on its ability to provide a foothold for future optimization without introducing prohibitive liabilities like poor solubility or high lipophilicity.

PropertyValueSignificance in Fragment-Based Drug Discovery
Molecular Formula C₁₃H₁₂N₂O₂Indicates a simple atomic composition, ideal for a starting fragment.
Molecular Weight 228.25 g/mol Comfortably below the <300 Da guideline, allowing ample room for molecular weight expansion during optimization.
Topological Polar Surface Area 65.2 ŲSuggests a good balance between solubility and the potential for membrane permeability.
Hydrogen Bond Donors 1 (Amine -NH₂)Provides a critical, directional interaction point to anchor the fragment in a protein's binding pocket.
Hydrogen Bond Acceptors 3 (Pyridine -N=, Ester C=O, Ester -O-)Offers multiple opportunities for forming stabilizing hydrogen bonds with the target protein.
Rotatable Bonds 3A low number of rotatable bonds minimizes the entropic penalty upon binding, leading to higher ligand efficiency.

Data sourced from chemical databases and computational predictions.

The Aminopyridine Scaffold: A Privileged Structure

The aminopyridine moiety is not merely a component; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its presence is a key reason for the fragment's utility. Aminopyridine and its derivatives are found in over 40 marketed drugs and are known to interact with a vast range of enzymes and receptors.[3][4] This history of successful clinical translation de-risks its use as a core element in a new drug discovery program.[2]

Synthesis and Chemical Accessibility

A fragment's value is directly tied to its synthetic accessibility. Complex, low-yield syntheses can cripple a project's timeline and budget. Fortunately, Methyl 3-(5-aminopyridin-3-yl)benzoate can be readily prepared using robust, well-established chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow: Suzuki-Miyaura Coupling

This palladium-catalyzed reaction provides a reliable method for constructing the bi-aryl bond between the pyridine and benzoate rings. The choice of this reaction is causal: it is highly tolerant of various functional groups (like the amine and ester present in the reactants), ensuring a clean and efficient synthesis.

G cluster_reaction Reaction Conditions Reactant1 Methyl 3-bromobenzoate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Reactant2 5-Aminopyridin-3-ylboronic Acid Reactant2->Catalyst Product Methyl 3-(5-aminopyridin-3-yl)benzoate Catalyst->Product Suzuki Coupling Base Aqueous Base (e.g., Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/Ethanol) Solvent->Catalyst Heat Heat (Δ) Heat->Catalyst

Figure 1. Synthetic workflow for Methyl 3-(5-aminopyridin-3-yl)benzoate via Suzuki coupling.

Protocol: Synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate

This protocol is a self-validating system; progress can be monitored at each key stage.

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.0 eq) and 5-Aminopyridin-3-ylboronic acid (1.1 eq).

  • Catalyst and Base Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), followed by a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and ethanol in a 4:1 ratio, to achieve a reactant concentration of approximately 0.2 M. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. This step is non-negotiable for ensuring catalytic turnover.

  • Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the limiting reactant (Methyl 3-bromobenzoate) signals completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Fragment Screening and Hit Validation

With the fragment in hand, the next step is to identify its interaction with the protein target. Surface Plasmon Resonance (SPR) is an industry-standard, label-free technique that provides real-time kinetic data, making it ideal for fragment screening.

Experimental Workflow: SPR-Based Fragment Screening

The logic of this workflow ensures that true binding events are distinguished from non-specific interactions or assay artifacts.

G A 1. Target Immobilization (Amine Coupling to CM5 Chip) B 2. Fragment Library Preparation (High concentration, low DMSO) A->B C 3. Primary Screen (Single high concentration injection) B->C D 4. Hit Confirmation (Dose-response curve) C->D E 5. Kinetic Analysis (Determine Kᴅ, kₐ, kᴅ) D->E F 6. Orthogonal Validation (e.g., Thermal Shift or NMR) E->F

Figure 2. Workflow for identifying and validating fragment hits using Surface Plasmon Resonance (SPR).

Protocol: SPR Hit Identification
  • Target Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. A second flow cell should be activated and blocked without protein to serve as a reference channel.

  • Fragment Preparation: Prepare a 1 mM stock solution of Methyl 3-(5-aminopyridin-3-yl)benzoate in 100% DMSO. Create a primary screening solution at 200 µM in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2%. The matched DMSO concentration between samples and running buffer is crucial to minimize bulk refractive index shifts.

  • Primary Screen: Inject the 200 µM fragment solution over both the target and reference flow cells. A binding response significantly above the baseline noise in the reference-subtracted sensorgram indicates a potential hit.

  • Dose-Response Analysis: For confirmed hits, prepare a serial dilution of the fragment (e.g., from 500 µM down to ~1 µM). Inject each concentration until the binding response reaches equilibrium.

  • Affinity Determination: Plot the equilibrium response against the fragment concentration. Fit this curve to a 1:1 steady-state affinity model to calculate the equilibrium dissociation constant (Kᴅ). For fragments, a Kᴅ in the high micromolar to low millimolar range is expected and desired.

From Fragment to Lead: The Path of Chemical Elaboration

Identifying a fragment hit is merely the beginning. The true power of FBDD lies in the subsequent structure-guided optimization, where the simple fragment is grown or linked to achieve high-potency, drug-like molecules.

Structure-Activity Relationship (SAR) Vectors

The structure of Methyl 3-(5-aminopyridin-3-yl)benzoate offers three primary vectors for chemical modification. Understanding these vectors is key to a rational, hypothesis-driven optimization campaign.

G Core Methyl 3-(5-aminopyridin-3-yl)benzoate V1 Vector 1: Amine (-NH₂) Core->V1 Grow into adjacent pocket; Modulate H-bond donation V2 Vector 2: Benzoate Ester Core->V2 Explore lipophilic pockets; Convert to amide for new interactions V3 Vector 3: Pyridine Ring Core->V3 Alter electronics; Introduce substituents to probe selectivity

Figure 3. Primary chemical elaboration vectors on the Methyl 3-(5-aminopyridin-3-yl)benzoate scaffold.

A Case Study: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer.[5] Many successful kinase inhibitors utilize a hinge-binding motif. The aminopyridine scaffold is exceptionally well-suited for this purpose.

  • Hypothesis: The 5-aminopyridine moiety of our fragment can act as a hinge-binder for a protein kinase like mTOR.[5]

  • Strategy (Vector 2 Elaboration):

    • Obtain a co-crystal structure of the target kinase with Methyl 3-(5-aminopyridin-3-yl)benzoate to confirm the binding mode.

    • Observe the orientation of the methyl benzoate group. If it points towards a solvent-exposed region or a shallow sub-pocket, this becomes the primary growth vector.

    • Synthesize a small library of analogs by converting the methyl ester to a series of amides. For example, reacting the corresponding carboxylic acid with various amines (e.g., morpholine, piperazine) can probe for additional interactions and improve properties like solubility.

  • Trustworthiness through Self-Validation: Each new compound is tested in the same SPR assay as the parent fragment. An improvement in Kᴅ (i.e., a lower value) validates the synthetic hypothesis and informs the next design cycle. This iterative, data-driven process is the engine of hit-to-lead optimization.

Conclusion and Future Outlook

Methyl 3-(5-aminopyridin-3-yl)benzoate is more than a chemical compound; it is a strategic tool for drug discovery. Its adherence to the principles of FBDD, its synthetic tractability, and its foundation on a privileged aminopyridine scaffold make it an outstanding starting point for programs targeting diverse protein classes, from kinases to metabolic enzymes.[1][2] By following the systematic, hypothesis-driven protocols outlined in this guide, research teams can efficiently translate this simple fragment into a sophisticated, high-value lead candidate, accelerating the journey toward novel therapeutics.

References

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. National Center for Biotechnology Information. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available mTOR Inhibitor for Treatment of Cancer. MIT Open Access Articles. [Link]

Sources

Methodological & Application

"Methyl 3-(5-aminopyridin-3-yl)benzoate" purification techniques

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of Methyl 3-(5-aminopyridin-3-yl)benzoate

Authored by: A Senior Application Scientist

Abstract

Methyl 3-(5-aminopyridin-3-yl)benzoate is a key bifunctional building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to complex downstream reaction mixtures, reduced yields, and compromised biological or material properties. This guide provides a comprehensive overview of robust purification strategies for Methyl 3-(5-aminopyridin-3-yl)benzoate, detailing protocols for recrystallization, flash column chromatography, and preparative HPLC. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to adapt and troubleshoot the procedures for optimal outcomes.

Introduction and Physicochemical Analysis

Methyl 3-(5-aminopyridin-3-yl)benzoate (M35APB) is a polar aromatic compound featuring a basic aminopyridine moiety and a neutral methyl ester group. Understanding its physicochemical properties is the cornerstone of developing an effective purification strategy.

Table 1: Physicochemical Properties of Methyl 3-(5-aminopyridin-3-yl)benzoate

PropertyValueSignificance for Purification
CAS Number 1258626-34-4[1][2]Unique identifier for literature and database searches.
Molecular Formula C₁₃H₁₂N₂O₂[1]Indicates a relatively rigid structure with multiple polar functional groups.
Molecular Weight 228.25 g/mol [1]Standard property for calculations.
Predicted Polarity Moderately PolarThe aminopyridine group imparts basicity and hydrogen bonding capability, while the methyl benzoate portion adds hydrophobicity. This dual nature influences solvent selection for both chromatography and recrystallization.
Potential Impurities Starting materials (e.g., 3-bromo-5-aminopyridine, methyl 3-boronobenzoate), homo-coupled byproducts, unreacted intermediates, and hydrolysis product (3-(5-aminopyridin-3-yl)benzoic acid)[3].The purification strategy must effectively separate the target compound from impurities with potentially similar polarities.

The presence of the basic pyridine nitrogen and the primary amino group makes M35APB susceptible to strong interactions with acidic surfaces, such as standard silica gel. This can lead to significant peak tailing during chromatographic purification.[4][5] Furthermore, aromatic amines can be sensitive to oxidation, necessitating careful handling.

Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material, the required final purity, and the scale of the purification. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Strategy start Crude M35APB check_purity Assess Crude Purity (TLC, LCMS, or ¹H NMR) start->check_purity purity_decision Crude Purity > 90%? check_purity->purity_decision scale_decision Scale > 5g? purity_decision->scale_decision Yes flash_chrom Flash Column Chromatography purity_decision->flash_chrom No recrystallize Recrystallization scale_decision->recrystallize Yes scale_decision->flash_chrom No final_purity_decision Required Purity > 99.5%? prep_hplc Preparative HPLC final_purity_decision->prep_hplc Yes end_product Pure M35APB final_purity_decision->end_product No recrystallize->final_purity_decision flash_chrom->final_purity_decision prep_hplc->end_product

Caption: Decision tree for selecting the optimal purification method for M35APB.

Method 1: Recrystallization

Recrystallization is a cost-effective technique for purifying solids on a large scale, provided a suitable solvent system can be identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[6]

Rationale and Solvent Selection

The goal is to find a solvent or solvent pair where M35APB has a steep solubility curve, while impurities remain either fully soluble or insoluble at all temperatures. Given the moderate polarity of M35APB, single solvents like ethanol, isopropanol, or ethyl acetate, or binary mixtures such as Ethanol/Water or Dichloromethane/Hexane are promising candidates.

Table 2: Solvent Selection Guide for Recrystallization of M35APB

Solvent/SystemBoiling Point (°C)RationaleSuitability
Isopropanol (IPA) 82.6Good for moderately polar compounds. Less volatile than ethanol.High
Ethyl Acetate (EtOAc) 77.1Dissolves many organic compounds; often needs a co-solvent.Medium (likely too soluble)
Ethanol/Water VariableEthanol provides solubility at heat; adding water as an anti-solvent induces crystallization upon cooling.High
DCM/Hexane VariableDichloromethane (DCM) dissolves the compound; hexane reduces solubility to promote crystal growth.Medium (risk of oiling out)

Caution: Recrystallization can sometimes lead to the formation of different polymorphs or solvates, which may have different physical properties and even toxicity.[7] Characterization of the final product is crucial.

Detailed Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude M35APB in 0.5 mL of various candidate solvents at room temperature and at boiling.

  • Dissolution: Place 1.0 g of crude M35APB in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath for 30-60 minutes.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

Flash chromatography is the workhorse for purifying multi-gram quantities of compounds in a research setting. For M35APB, the key challenge is mitigating the interaction between the basic amine groups and the acidic silica gel stationary phase.

Principle and Phase Selection

Normal-phase chromatography using silica gel is the most common approach. The separation is based on the polarity of the compounds. To prevent peak tailing, the mobile phase is typically modified with a small amount of a basic additive, like triethylamine (TEA) or ammonia. This additive competes with the basic analyte for binding to the acidic silanol groups on the silica surface, resulting in more symmetrical peaks and better separation.[4][5]

A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.

Detailed Protocol for Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry (Silica in Hexane) pack_column 2. Pack the Column (Wet packing method) prep_slurry->pack_column prep_sample 3. Prepare Sample (Adsorb crude onto silica) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Gradient (e.g., 20-80% EtOAc in Hexane + 0.5% TEA) load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc pool 8. Pool Pure Fractions tlc->pool evaporate 9. Evaporate Solvent pool->evaporate end_product Pure M35APB evaporate->end_product

Caption: Step-by-step workflow for the flash chromatographic purification of M35APB.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring a uniform bed. This is known as the wet packing technique.[8]

  • Sample Loading: Dissolve the crude M35APB in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20% EtOAc in Hexane + 0.5% TEA). Gradually increase the polarity of the mobile phase (e.g., to 80% EtOAc in Hexane + 0.5% TEA) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified M35APB.

Table 3: Typical Flash Chromatography Conditions

ParameterRecommended Setting
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Gradient of 20% to 80% Ethyl Acetate in Hexanes
Additive 0.5% (v/v) Triethylamine (TEA) in the mobile phase
Detection UV light at 254 nm (for TLC)
Expected Rf ~0.3 in 50% EtOAc/Hexanes (highly dependent on exact conditions)

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For applications requiring the highest purity (>99.5%), such as reference standard preparation or late-stage drug development, preparative HPLC is the method of choice.[9]

Rationale and Method Development

Reversed-phase HPLC, using a C18 stationary phase, is ideal for polar molecules like M35APB.[4] The mobile phase typically consists of an aqueous component and an organic modifier (acetonitrile or methanol). To ensure good peak shape for the basic analyte, an acidic modifier is added to the mobile phase.[10] Formic acid (0.1%) is a common choice as it is effective and compatible with mass spectrometry.[11]

Detailed Protocol for Preparative HPLC
  • Sample Preparation: Dissolve the M35APB sample (already partially purified by chromatography or recrystallization) in a solvent mixture that matches the initial mobile phase composition (e.g., 10% Acetonitrile/Water) to ensure good peak shape upon injection.

  • System Equilibration: Equilibrate the preparative HPLC column with the starting mobile phase composition until a stable baseline is achieved.

  • Injection and Separation: Inject the sample onto the column and begin the gradient elution. The gradient is designed to separate the target compound from any closely eluting impurities.

  • Fraction Collection: Use a fraction collector triggered by a UV detector signal to collect the peak corresponding to M35APB.

  • Post-Purification Workup: Combine the pure fractions. A significant portion of the solvent can be removed by rotary evaporation. The remaining aqueous solution is typically freeze-dried (lyophilized) to yield the final product as a solid.

Table 4: Preparative HPLC Method Parameters

ParameterRecommended Setting
Column C18, 10 µm particle size (e.g., 250 x 21.2 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 10% to 95% B over 30 minutes
Flow Rate 20 mL/min (for a 21.2 mm ID column)
Detection UV at 254 nm and/or 280 nm
Injection Volume Dependent on sample concentration and column loading capacity

Purity Assessment

Regardless of the purification method used, the final purity must be rigorously assessed.

  • Analytical HPLC: An analytical-scale version of the preparative method is the gold standard for quantifying purity.[3]

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1%).

  • LC-MS: Confirms the molecular weight of the product and helps in identifying unknown impurities.[3]

Conclusion

The purification of Methyl 3-(5-aminopyridin-3-yl)benzoate can be effectively achieved using a range of techniques. For large quantities with moderate initial purity, recrystallization offers an economical solution. Flash column chromatography with a base-modified mobile phase is a versatile and highly effective method for routine laboratory-scale purification. For achieving the highest levels of purity required for demanding applications, preparative HPLC is the definitive technique. The selection of the appropriate method, guided by an understanding of the compound's properties and the specific requirements of the project, is critical for success.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[10]arene Stationary Phase | ACS Applied Materials & Interfaces. Available from:

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS.
  • Recrystallization 2 - University of Colorado Boulder.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - PerkinElmer.
  • Methyl 3-(5-aminopyridin-3-yl)benzoate | 1258626-34-4 - Appchem.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.
  • Column Chromatography Guide - Phenomenex.
  • Methyl 3-(5-aMinopyridin-3-yl)benzoate[1258626-34-4] - USCKS.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI.
  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed.
  • Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide - Benchchem.

Sources

Troubleshooting & Optimization

"Methyl 3-(5-aminopyridin-3-yl)benzoate" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center Topic: Yield Optimization for Methyl 3-(5-aminopyridin-3-yl)benzoate

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of biphenyl-like heteroaromatics. The synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate via Suzuki-Miyaura cross-coupling presents a classic "dual-threat" chemical challenge. You are simultaneously dealing with a strongly coordinating, electron-donating aminopyridine moiety and a base-sensitive methyl ester.

This guide is engineered to move beyond generic advice, providing you with the mechanistic causality behind your failed reactions and a self-validating protocol to achieve >85% yields.

I. Diagnostic Troubleshooting Workflow

Before altering your protocol, you must identify the primary mechanism of failure in your catalytic cycle. Follow the logic tree below to diagnose your specific yield bottleneck.

YieldOptimization Start Target: Methyl 3-(5-aminopyridin-3-yl)benzoate Yield < 30% Diag1 Is the Pd catalyst precipitating or turning black early? Start->Diag1 Sol1 Amine Poisoning: Switch to XPhos/SPhos or Protect as Acetamide Diag1->Sol1 Yes Diag2 Is LC-MS showing carboxylic acid byproduct? Diag1->Diag2 No Sol2 Ester Hydrolysis: Avoid NaOH/Na2CO3. Use Anhydrous K3PO4/Cs2CO3 Diag2->Sol2 Yes Diag3 Is the boronic acid consumed without product? Diag2->Diag3 No Sol3 Protodeboronation: Use Pinacol Ester (BPin) & Minimize Water Diag3->Sol3 Yes

Fig 1: Logical troubleshooting workflow for aminopyridine Suzuki-Miyaura coupling.

II. Frequently Asked Questions (Mechanistic Deep-Dives)

Q1: My reaction stalls at 20% conversion, and the solution turns black shortly after heating. What is happening to the catalyst? A1: You are experiencing severe catalyst poisoning. The free amino group (-NH₂) and the pyridine nitrogen on your 3-amino-5-bromopyridine starting material are strong σ-donors. They coordinate directly to the electrophilic Palladium(II) intermediate, forming stable, off-cycle Pd-amine complexes that halt the catalytic cycle[1]. Furthermore, when an amine binds to a Pd center, its deprotonation occurs readily in the presence of base, fundamentally altering the complex's reactivity[2]. Fix: You must either protect the amine as an acetamide prior to coupling[1][2], or employ a bulky biaryl phosphine ligand (e.g., XPhos or SPhos)[3]. Bulky ligands create a steric shield around the Pd center, preventing the amine from coordinating while still permitting the oxidative addition of the aryl halide.

Q2: My cross-coupling is successful, but LC-MS shows that my methyl ester has been converted to a carboxylic acid. How do I preserve the ester? A2: Standard Suzuki conditions often utilize strong aqueous bases (like Na₂CO₃ or NaOH) at elevated temperatures (90–100 °C). These conditions are highly conducive to the saponification (hydrolysis) of your methyl ester. Fix: Shift the thermodynamic profile of your base. Replace strong aqueous bases with milder, non-nucleophilic alternatives. Utilizing anhydrous K₃PO₄ in a Dioxane/Water (4:1) mixture[2], or utilizing strictly anhydrous DMF with Cs₂CO₃[4], will suppress ester hydrolysis while providing enough basicity to activate the boronic acid for transmetalation.

Q3: The 3-amino-5-bromopyridine remains unreacted, but my (3-(methoxycarbonyl)phenyl)boronic acid has completely disappeared. Where did it go? A3: This is a classic case of protodeboronation. The boronic acid is reacting with residual water or protic impurities to form methyl benzoate, consuming your nucleophilic partner before transmetalation can occur[1]. Fix: Switch from a free boronic acid to a boronic acid pinacol (BPin) ester, which is significantly more robust against protolytic cleavage[3][4]. Additionally, ensure your solvents are thoroughly degassed and minimize the water ratio in your solvent system.

III. Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and observed yields for this specific transformation.

EntrySolvent SystemBaseCatalyst / LigandTemp (°C)Yield (%)Mechanistic Outcome / Primary Issue
1Toluene / H₂O (1:1)Na₂CO₃Pd(PPh₃)₄100< 15%Massive ester hydrolysis; Pd black precipitation.
2Dioxane / H₂O (4:1)K₃PO₄Pd(PPh₃)₄9048%Reduced hydrolysis, but catalyst poisoning persists.
3DMF (Anhydrous)Cs₂CO₃Pd₂(dba)₃ / XPhos11076%Good yield; steric bulk of XPhos prevents amine coordination.
4Dioxane / H₂O (4:1)K₃PO₄Pd(OAc)₂ / SPhos9589% Optimal. High conversion; ester preserved; scalable.

IV. Self-Validating Standard Operating Procedure (SOP)

This optimized protocol utilizes Entry 4 conditions, ensuring the preservation of the methyl ester while overcoming the catalyst poisoning inherent to aminopyridines.

Reagents Required:

  • Electrophile: 3-Amino-5-bromopyridine (1.0 equiv, 10 mmol)

  • Nucleophile: (3-(Methoxycarbonyl)phenyl)boronic acid pinacol ester (1.2 equiv, 12 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Ligand: SPhos (0.10 equiv, 10 mol%)

  • Base: K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 50 mL total)

Step-by-Step Methodology:

  • Strict Degassing (Critical Step): In a Schlenk flask, combine 40 mL of 1,4-Dioxane and 10 mL of H₂O. Sparge the mixture vigorously with ultra-pure Argon or Nitrogen for at least 30 minutes. Self-Validation: Failure to degas will result in rapid homocoupling of the boronic ester, visible as a distinct high-mass byproduct on LC-MS[4].

  • Solid Reagent Loading: To an oven-dried, 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the 3-amino-5-bromopyridine, the boronic pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere Establishment: Seal the flask with a septum and perform three vacuum/Argon backfill cycles.

  • Solvent Addition & Heating: Introduce the degassed Dioxane/H₂O mixture via syringe[1]. Replace the septum with a reflux condenser (under Argon). Heat the reaction mixture to 95 °C with vigorous stirring (800 rpm).

  • Reaction Monitoring: After 4 hours, withdraw a 50 µL aliquot via syringe, dilute with LC-MS grade acetonitrile, and analyze. The reaction is complete when the 3-amino-5-bromopyridine peak is fully consumed[4].

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with distilled water (2 × 50 mL) followed by brine (50 mL)[1].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure Methyl 3-(5-aminopyridin-3-yl)benzoate[1].

V. References

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules. Available at: [Link]

  • Xingwei Li, et al. "Aminative Suzuki–Miyaura coupling." Science. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature for Methyl 3-(5-aminopyridin-3-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize biaryl compounds that contain both heteroaryl amines and base-labile functional groups.

The synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate via a Suzuki-Miyaura cross-coupling between methyl 3-bromobenzoate and (5-aminopyridin-3-yl)boronic acid (or its pinacol ester) is a classic example of a system trapped between competing kinetic requirements. This guide explores the causality behind temperature-induced failures and provides a self-validating protocol to ensure high-yield synthesis.

Mechanistic Workflow: The Temperature Dilemma

The fundamental challenge in this specific coupling is balancing the activation energy required for the catalytic cycle against the thermal degradation thresholds of your reagents.

G SM Methyl 3-bromobenzoate + (5-aminopyridin-3-yl)boronic acid + Pd Catalyst + Base OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] SM->OxAdd TempBranch Reaction Temperature? OxAdd->TempBranch LowT < 40°C TempBranch->LowT OptT 60°C - 70°C TempBranch->OptT HighT > 80°C TempBranch->HighT Stall Kinetic Trap: Slow Transmetalation LowT->Stall Insufficient Energy Product Efficient Transmetalation & Reductive Elimination (Target Biaryl) OptT->Product Optimal Kinetics SideRxn Degradation Pathways: 1. Protodeboronation (3-aminopyridine) 2. Ester Saponification HighT->SideRxn Base + H2O + Heat

Mechanistic divergence in the Suzuki-Miyaura coupling based on thermal conditions.

Troubleshooting FAQs

Q1: Why am I recovering large amounts of 3-aminopyridine instead of my desired biaryl product at 90°C? Causality & Mechanism: You are observing protodeboronation , a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Heteroaryl boronic acids, particularly electron-rich pyridyl derivatives, are highly susceptible to this degradation when exposed to elevated temperatures and aqueous bases[1]. At 90°C, the rate of base-catalyzed protodeboronation outcompetes the rate of transmetalation. Solution: Lower the reaction temperature to 60°C. While conventional Suzuki couplings often default to 80–100°C, heteroaryl systems require strict thermal moderation to preserve the active boronic acid species[1].

Q2: My LC-MS shows a mass of [M+H]+ 215 instead of the expected 229 for the methyl ester. What happened? Causality & Mechanism: The mass 215 corresponds to 3-(5-aminopyridin-3-yl)benzoic acid. You have inadvertently saponified (hydrolyzed) your methyl ester. This occurs when strong bases or even mild bases are used in aqueous solvent mixtures at elevated temperatures[2]. The hydroxide ions generated in the aqueous phase attack the electrophilic carbonyl carbon of the ester. Solution: Switch to a strictly anhydrous solvent system with a fluoride base (e.g., powdered KF), which activates the boron species without providing the hydroxide nucleophile necessary for ester cleavage[3]. Alternatively, if aqueous conditions are required for solubility, use a weaker base (like K₂CO₃) and strictly cap the temperature at 60°C[4].

Q3: If I drop the temperature to 40°C to prevent hydrolysis and protodeboronation, my reaction stalls at 20% conversion. How do I restore reactivity? Causality & Mechanism: By lowering the temperature, you have successfully suppressed the degradation pathways, but you have also dropped below the activation energy required for efficient oxidative addition and transmetalation using standard, older-generation catalysts like Pd(PPh₃)₄. Solution: Upgrade your catalyst architecture. Use a highly active precatalyst system, such as Pd(dppf)Cl₂ or an XPhos Pd G2/G3 precatalyst. These dialkylbiarylphosphine ligands are highly electron-rich, accelerating oxidative addition, and sterically demanding, which facilitates rapid reductive elimination even at lower temperatures[5].

Quantitative Data: Temperature & Base Optimization

The following table summarizes the impact of temperature and base selection on product distribution for this specific biaryl synthesis. Note the critical inversion of yield vs. degradation at the 80°C threshold.

Temperature (°C)Base (2.0 eq)Solvent SystemConversion (%)Target Biaryl Yield (%)Protodeboronation (%)Ester Hydrolysis (%)
90°C K₂CO₃Dioxane/H₂O (4:1)>95%35%45%15%
90°C NaOHDioxane/H₂O (4:1)>95%10%20%70%
60°C K₂CO₃Dioxane/H₂O (4:1)>95%88% <5%<2%
40°C K₂CO₃Dioxane/H₂O (4:1)40%38%<1%<1%
60°C KFAnhydrous Dioxane>95%92% <2%0%

Self-Validating Experimental Protocol

This methodology utilizes a 60°C thermal cap and a bidentate palladium catalyst to ensure transmetalation outpaces degradation. It includes an In-Process Control (IPC) to validate the system state before completion.

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv, 1.0 mmol)

  • (5-aminopyridin-3-yl)boronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (5:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate, the boronic ester, and K₂CO₃.

  • Catalyst Loading: Add the Pd(dppf)Cl₂ catalyst. Scientific Rationale: The bidentate dppf ligand prevents catalyst deactivation and promotes low-temperature transmetalation, bypassing the kinetic trap of 40°C reactions.

  • Degassing & Solvation: Add the 1,4-Dioxane and H₂O. Critical Step: Sparge the resulting mixture with N₂ gas for a minimum of 15 minutes. Failure to remove oxygen will result in homocoupling of the boronic ester and oxidation of the active Pd(0) species.

  • Thermal Control: Submerge the flask in a pre-heated oil bath or heating block set strictly to 60°C . Do not allow temperature overshoots.

  • Self-Validation Check (IPC at 1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Pass: You should observe >50% conversion to the target mass (m/z 229) with <5% of the deborylated mass (m/z 95).

    • Validation Fail: If m/z 95 spikes rapidly, verify your bath temperature has not exceeded 65°C and ensure your base was not accidentally substituted for a stronger hydroxide.

  • Workup: After 4 hours, cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL), wash with brine (2 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc).

References

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow Organic Letters (ACS Publications)[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Reaction Chemistry & Engineering (RSC Publishing)[Link]

  • Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor Organic Process Research & Development (ACS Publications)[Link]

  • Suzuki Coupling Organic Chemistry Portal[Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvent systems in achieving high yield and purity. The synthesis, typically accomplished via a Suzuki-Miyaura cross-coupling reaction, is a powerful but sensitive transformation where solvent choice can dictate the success or failure of the experiment.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. The underlying cause of many issues in Suzuki-Miyaura couplings can be traced back to an inappropriate solvent system or its interaction with other reaction components.[1]

Q1: My reaction shows very low or no conversion to the desired product. What solvent-related factors could be responsible?

A1: Low conversion is a frequent issue often linked to catalyst deactivation or poor reagent solubility. Here are the primary solvent-related causes and their solutions:

  • Poor Reagent Solubility: The palladium catalyst, aryl halide (e.g., methyl 3-bromobenzoate), boronic acid/ester (e.g., 5-aminopyridin-3-ylboronic acid), and base must have adequate solubility for the catalytic cycle to proceed efficiently.

    • Causality: If a key component is not sufficiently dissolved, the reaction becomes diffusion-limited, drastically slowing the rate. This is particularly true for inorganic bases in purely organic solvents.

    • Solution: Employ a biphasic solvent system. A combination of an organic solvent like Toluene, 1,4-Dioxane, or THF with water is common.[2] The water dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃), making it available for the transmetalation step, while the organic phase dissolves the coupling partners and catalyst.

  • Catalyst Deactivation by Oxygen: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.

    • Causality: Dissolved oxygen in the solvent can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

    • Solution: Thoroughly degas all solvents before use.[2] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles. Ensure the reaction is run under a positive pressure of an inert gas.

  • Incompatible Solvent-Base Combination: The effectiveness of a base is highly dependent on the solvent system.[2]

    • Causality: A base may be ineffective if it is not soluble or if the solvent inhibits its basicity. For instance, a strong base might be necessary to facilitate a slow transmetalation step, but its choice is constrained by the solvent.

    • Solution: Screen different base-solvent combinations. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH.[2] A common and effective system is K₂CO₃ or K₃PO₄ in a Dioxane/Water or Toluene/Water mixture.

Q2: I'm observing significant formation of side products, especially protodeboronation of my aminopyridine boronic acid. How can I mitigate this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing side reaction that reduces yield.[3]

  • Causality: This side reaction is often accelerated by high temperatures and the presence of aqueous bases.[3][4] The electron-rich nature of the aminopyridine ring can make the corresponding boronic acid particularly susceptible.

  • Solutions:

    • Switch to Anhydrous Conditions: If protodeboronation is severe, moving to a non-aqueous system can be highly effective.[2] Solvents like anhydrous Toluene, Dioxane, or DMF with a suitable organic-soluble base (e.g., K₃PO₄ with a phase-transfer catalyst or a fluoride source like CsF) can minimize this side reaction.

    • Use a More Stable Boron Reagent: Instead of the boronic acid, consider using a more robust derivative like a pinacol ester or an MIDA boronate.[5] These reagents are more resistant to premature protodeboronation and release the active boronic acid slowly under the reaction conditions.

    • Optimize Temperature and Base: Lowering the reaction temperature can disfavor the protodeboronation pathway. Additionally, using a milder base can reduce the rate of this unwanted reaction.

Q3: My crude product is difficult to purify. The impurities seem to have similar polarity to my product. How can solvent choice during reaction and workup help?

A3: Purification challenges often arise from side products formed during the reaction or difficulties in removing high-boiling point solvents.

  • Reaction Solvent Choice:

    • Causality: High-boiling solvents like DMF or DMAc can be difficult to remove completely under reduced pressure, contaminating the final product. Furthermore, certain solvents may promote side reactions that generate impurities with similar chromatographic behavior to the desired product.

    • Solution: Whenever possible, opt for solvents with lower boiling points like Toluene or THF , which are more easily removed. If a high-boiling solvent is necessary for solubility or temperature reasons, a thorough aqueous workup is critical.

  • Workup & Extraction Solvent:

    • Causality: An improper workup procedure can fail to remove inorganic salts or the high-boiling reaction solvent, complicating subsequent purification by chromatography.

    • Solution: After the reaction, dilute the mixture with a suitable extraction solvent (e.g., Ethyl Acetate ) and perform several washes with water and brine.[6] This helps remove inorganic byproducts and water-soluble organic solvents like DMF.

  • Purification Solvents (Chromatography/Recrystallization):

    • Causality: Achieving good separation in column chromatography requires an eluent system that provides differential mobility between the product and impurities.

    • Solution: For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., Hexane or Petroleum Ether) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate) is recommended.[7] For recrystallization, identify a solvent or solvent pair where the product has high solubility at elevated temperatures but is poorly soluble at room temperature or below.[7]

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a starting solvent system for the synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate?

A1: A rational approach involves considering the properties of all reactants and the known mechanisms of the Suzuki-Miyaura coupling.

  • Analyze Reagents: The aryl halide (methyl 3-bromobenzoate) is nonpolar. The aminopyridine boronic acid has both polar (amino group) and nonpolar (aromatic rings) character. The typical inorganic bases (carbonates, phosphates) are highly polar and water-soluble.

  • Initial Hypothesis: A biphasic system is a logical starting point to accommodate both the organic-soluble coupling partners and the water-soluble inorganic base. Toluene/Water or 1,4-Dioxane/Water are excellent, well-documented choices.[2]

  • Consider Temperature: The required reaction temperature will influence solvent choice based on boiling points. Toluene (b.p. 111 °C) and Dioxane (b.p. 101 °C) allow for heating to the typical 80-100 °C range required for many Suzuki couplings.[2]

  • Advanced Methods: For industrial process development, techniques like Principal Component Analysis (PCA) can be used to screen a diverse set of solvents to identify optimal, non-obvious choices that may improve yield and reduce impurities.[8][9]

Q2: What is the specific role of water in a Suzuki coupling reaction, and is it always necessary?

A2: Water plays several roles. It is an excellent solvent for many inorganic bases like K₂CO₃ and K₃PO₄, which are crucial for the catalytic cycle.[5] Its high polarity can also influence the rate of key steps like transmetalation. However, it is not always necessary and can be detrimental, primarily by promoting protodeboronation.[2] Anhydrous conditions can be used, but this requires a base that is soluble in the organic solvent (e.g., organic bases like Et₃N, or inorganic fluorides like CsF).

Q3: Are there any "green" or environmentally preferable solvent alternatives for this reaction?

A3: Yes, the field of green chemistry has driven research into more sustainable solvent choices. While traditional solvents like toluene and dioxane are effective, they pose environmental and safety concerns. Researchers have successfully performed Suzuki-Miyaura couplings in water as the sole medium, often requiring specific water-soluble ligands or catalysts.[10][11] This approach can simplify workup, as the organic product often precipitates and can be isolated by simple filtration.

Data Presentation: Solvent & Base System Effects

The selection of a solvent and base system is highly interdependent. The following table summarizes common combinations and their expected outcomes for a typical Suzuki-Miyaura coupling to form biaryl compounds.

Solvent SystemBase (Typical)Temperature (°C)AdvantagesPotential Issues
Toluene / H₂OK₂CO₃, Cs₂CO₃80 - 100Good solubility for organics, easy workup, common.Potential for protodeboronation.
1,4-Dioxane / H₂OK₃PO₄, K₂CO₃80 - 100Excellent solvent for many substrates and catalysts.[5]Higher boiling point can complicate removal; potential peroxide formation.
THF / H₂OCs₂CO₃, Na₂CO₃60 - 66 (Reflux)Lower reaction temperature, easy to remove.Lower boiling point may limit reaction rate.
DMF (anhydrous)K₃PO₄, CsF90 - 120High boiling point, good for less reactive partners.Difficult to remove, can promote side reactions.
H₂O onlyEt₃N, Bu₄N⁺ salts25 - 80Environmentally friendly, simplified workup.[10]Requires specialized water-soluble catalysts/ligands.

Visualizations: Workflow & Logic Diagrams

The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Degas Solvents (e.g., Toluene/H₂O) P2 Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand R1 Combine Reagents under Inert Atmosphere P2->R1 Charge Reactor R2 Heat to Target Temp (e.g., 80-100 °C) R1->R2 R3 Monitor Progress (TLC / LC-MS) R2->R3 W1 Cool to RT & Dilute (e.g., Ethyl Acetate) R3->W1 Reaction Complete W2 Aqueous Wash (H₂O, Brine) W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify (Column Chromatography) W3->W4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G Start Low Yield? Side_Products Side Products? Start->Side_Products No Solubility Reagents Soluble? Start->Solubility Yes Protodeb Protodeboronation? Side_Products->Protodeb Yes Purify Optimize Purification (Column/Recrystallization) Side_Products->Purify No Change_Solvent Try Biphasic System (Toluene/H₂O) Solubility->Change_Solvent No Degas Ensure Solvents are Degassed Solubility->Degas Yes Anhydrous Switch to Anhydrous Solvent (e.g., Toluene) Protodeb->Anhydrous Yes Lower_Temp Lower Temperature & Use Milder Base Protodeb->Lower_Temp No

Caption: Troubleshooting logic for common synthesis issues.

Experimental Protocol: Optimized Synthesis

This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.

1. Reagents & Materials:

  • Methyl 3-bromobenzoate (1.0 eq.)

  • 5-Aminopyridin-3-ylboronic acid pinacol ester (1.1 eq.)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.02 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

2. Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 3-bromobenzoate, 5-aminopyridin-3-ylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Degas the 1,4-dioxane and water mixture by sparging with argon for 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.[6]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 volumes) and water (5 volumes). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate to afford the pure Methyl 3-(5-aminopyridin-3-yl)benzoate.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • PMC. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Technical Support Center: Catalyst Selection and Optimization for Methyl 3-(5-aminopyridin-3-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenges related to the synthesis of complex biaryl molecules, specifically focusing on Methyl 3-(5-aminopyridin-3-yl)benzoate . This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and encounter challenges with heteroaromatic substrates, particularly those containing basic nitrogen atoms like pyridines.

The synthesis of this target molecule, a quintessential example of a biaryl structure containing a functionalized aminopyridine ring, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. However, the inherent chemical properties of the pyridine nitrogen and the amino substituent present unique and significant hurdles that can lead to low yields, incomplete reactions, and complex purification profiles. The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of unproductive pathways.[1]

This document provides a structured, in-depth guide in a question-and-answer format to address common issues, from catalyst selection to reaction optimization and troubleshooting. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these challenges effectively.

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses the core strategic decisions you will face when setting up a Suzuki-Miyaura cross-coupling for aminopyridine-containing substrates.

Q1: What are the fundamental challenges in using aminopyridine substrates for Suzuki-Miyaura cross-coupling?

Answer: The primary difficulties stem from the electronic properties of the pyridine ring and the amino group, which can interfere with the palladium catalyst's activity.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is Lewis basic and can strongly coordinate to the electron-deficient palladium center. This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to sluggish or failed reactions. This is often referred to as the "2-pyridyl problem," though it affects other pyridine isomers as well.[1][2]

  • Substrate-Catalyst Chelation: The presence of a proximal amino group, as in 3-amino- or 2-aminopyridine derivatives, can create a bidentate chelation effect with the palladium center after oxidative addition. This can stabilize the intermediate to such an extent that it hinders subsequent steps like transmetalation, effectively poisoning the catalyst.[3][4]

  • Side Reactions: Unprotected primary amines can sometimes participate in side reactions, although modern catalyst systems often show high functional group tolerance.[5] More common are issues like protodeboronation of the boronic acid partner, especially with electron-rich or heteroaromatic boronic acids.[6]

Understanding these core issues is the first step toward designing a robust catalytic system. The key is to select a catalyst and conditions that favor a rapid catalytic turnover, kinetically outcompeting the inhibitory pathways.

Q2: What is the state-of-the-art approach for selecting a palladium catalyst and ligand for this type of transformation?

Answer: For challenging substrates like aminopyridines, the choice of ligand is paramount. The most successful strategies employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.

  • Recommended Ligands: Dialkylbiaryl phosphine ligands such as SPhos , RuPhos , and XPhos are outstanding choices.[3][4] Their steric bulk favors the formation of a monoligated, highly reactive 14-electron Pd(0) species, while their strong σ-donating (electron-rich) nature accelerates oxidative addition and reductive elimination.[7][8]

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts are highly recommended. Pre-catalysts, such as SPhos Pd G3 or XPhos Pd G4, are air- and moisture-stable complexes that generate the active Pd(0) species reliably and efficiently under the reaction conditions. This leads to more reproducible results and often allows for lower catalyst loadings.[3][9]

The workflow below illustrates a logical approach to catalyst system selection.

G sub Substrate: Methyl 3-bromobenzoate + 5-amino-3-pyridylboronic acid (or ester) pd_source Select Palladium Source sub->pd_source ligand Select Ligand Class pd_source->ligand pd_precatalyst Recommended: Pre-catalyst (e.g., SPhos Pd G3/G4) - Air-stable, reliable activation - Lower catalyst loading pd_source->pd_precatalyst High Reproducibility pd_traditional Alternative: Pd(OAc)₂ or Pd₂(dba)₃ - Requires in-situ reduction - Potentially higher loading pd_source->pd_traditional Cost- Sensitive base Select Base ligand->base buchwald Recommended: Bulky, Electron-Rich Phosphines (SPhos, RuPhos, XPhos) - Overcomes catalyst inhibition - For hindered substrates ligand->buchwald Challenging Substrate other_ligands Alternative: Bidentate (e.g., BINAP) - Can be effective but may be slower ligand->other_ligands Simpler Substrates solvent Select Solvent base->solvent phosphate Recommended: K₃PO₄ - Strong base, often anhydrous - Minimizes protodeboronation base->phosphate Anhydrous Conditions carbonate Alternative: K₂CO₃, Cs₂CO₃ - Often used with aqueous solvent mixtures base->carbonate Aqueous Conditions aprotic Recommended: Dioxane, Toluene, or (Me)THF - Good solubility for reagents - Often used with phosphate bases solvent->aprotic Anhydrous Conditions aqueous Alternative: Dioxane/Water or THF/Water - Used with carbonate bases - Risk of protodeboronation solvent->aqueous Biphasic Reaction G start Problem: Low Conversion / Stalled Reaction check_sm Analysis (TLC/LCMS): Starting material consumed? start->check_sm sm_present No -> Starting Material Mostly Gone check_sm->sm_present No sm_gone Yes -> Starting Material Remains check_sm->sm_gone Yes cause_side_reactions Cause: Side Reactions (Protodeboronation, Dehalogenation) sm_present->cause_side_reactions cause_catalyst_death Cause: Catalyst Deactivation sm_gone->cause_catalyst_death sol_side_reactions Solution: - Use MIDA boronate ester for stability. - Use anhydrous base (K₃PO₄). - Minimize water in solvents. cause_side_reactions->sol_side_reactions sol_catalyst_death Solution: - Improve degassing procedure. - Check inert atmosphere seal. - Increase temperature cautiously. - Use a more robust pre-catalyst. cause_catalyst_death->sol_catalyst_death Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1 ox_add ox_add Oxidative Addition pd_complex2 Ar¹-Pd(II)(Ar²)L₂ pd_complex1->pd_complex2 transmetal transmetal Transmetalation pd_complex2->pd0 reduct_elim reduct_elim Reductive Elimination product Ar¹-Ar² (Product) reduct_elim->product ar1x Ar¹-X (Methyl 3-bromobenzoate) ar1x->ox_add ar2b Ar²-B(OR)₂ (Aminopyridylboronate) ar2b->transmetal base Base (K₃PO₄) base->transmetal

Sources

Technical Support Center: Synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common impurities and optimize the synthetic route. Our analysis is based on the prevalent and robust two-step synthetic pathway: a Suzuki-Miyaura cross-coupling followed by a nitro group reduction.

This document provides in-depth, field-proven insights to help you identify the root cause of impurity formation, implement corrective actions, and ensure the highest quality of your target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Part 1: Suzuki-Miyaura Coupling Stage Impurities

The first stage typically involves the palladium-catalyzed cross-coupling of Methyl 3-bromobenzoate with (5-nitropyridin-3-yl)boronic acid (or its corresponding ester) to form the intermediate, Methyl 3-(5-nitropyridin-3-yl)benzoate. Impurities generated here will carry through and potentially complicate subsequent steps.

Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A1: Boronic acid homocoupling is a very common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from the boronic acid starting material.[1] This not only consumes your starting material but also complicates purification.

Root Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit.[2] It can oxidize the active Pd(0) catalyst to Pd(II) species, which can directly mediate the homocoupling of the boronic acid.[3][4]

  • Use of Pd(II) Precatalysts: When using Pd(II) salts like Pd(OAc)₂ or PdCl₂, a portion of the precatalyst can be reduced to Pd(0) by the homocoupling of two boronic acid molecules, especially at the beginning of the reaction before the main catalytic cycle is established.[1][3]

Troubleshooting & Resolution:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen. Use a "freeze-pump-thaw" cycle (for sealed tube reactions) or sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.[2]

  • Catalyst Selection: If possible, use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) designed for clean and efficient generation of the active Pd(0) species.[3]

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]

  • Optimize Reaction Conditions: Running the reaction at the lowest effective temperature can help suppress side reactions.[1]

Q2: My LC-MS analysis shows impurities with masses corresponding to methyl benzoate and 3-nitropyridine. Where do these come from?

A2: These impurities are the result of protodeboronation and dehalogenation, respectively. These are undesired side reactions where the key functional groups for the cross-coupling are replaced by a hydrogen atom.

Root Causes & Mechanisms:

  • Protodeboronation (or Protodeborylation): This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] It is often catalyzed by residual acid or base and can be exacerbated by high temperatures and the presence of water, especially with heteroaryl boronic acids.[3][6] This converts your (5-nitropyridin-3-yl)boronic acid into 3-nitropyridine.

  • Dehalogenation: This is the replacement of the bromine atom on methyl 3-bromobenzoate with a hydrogen. It can occur via several pathways, sometimes involving hydride transfer from solvents, reagents, or side reactions within the catalytic cycle.[7][8] This generates methyl benzoate.

Troubleshooting & Resolution:

  • Base Selection: The choice of base is critical. For sensitive substrates, screen milder bases like K₃PO₄ or CsF instead of stronger bases which might promote side reactions.[8]

  • Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if you suspect this is an issue.

  • Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged reaction times, which can increase the rate of these side reactions.[8]

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can sometimes catalyze these undesired pathways.[8]

Part 2: Nitro Group Reduction Stage Impurities

The second stage involves the reduction of the nitro intermediate, Methyl 3-(5-nitropyridin-3-yl)benzoate , to the final product. This is a six-electron reduction that proceeds through several intermediates.

Q3: My reduction is sluggish or incomplete, and I'm seeing several partially-reduced intermediates. How can I drive the reaction to completion?

A3: The reduction of an aromatic nitro group is a stepwise process (NO₂ → NO → NHOH → NH₂).[9][10] Incomplete reactions are common and lead to a complex mixture of impurities that can be difficult to separate from the desired amine.

Common Intermediates & Byproducts:

  • Nitroso Intermediate: Methyl 3-(5-nitrosopyridin-3-yl)benzoate

  • Hydroxylamine Intermediate: Methyl 3-(5-(hydroxyamino)pyridin-3-yl)benzoate

  • Azoxy/Azo Dimers: Formed by the condensation of the nitroso and hydroxylamine intermediates.[9]

Root Causes:

  • Catalyst Deactivation: Catalytic hydrogenation catalysts (e.g., Pd/C, Raney Ni) can be poisoned by impurities (especially sulfur) or lose activity due to improper handling or storage.[9]

  • Insufficient Reducing Agent: In metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the metal may be passivated or used in insufficient stoichiometric amounts.[11]

  • Poor Solubility: Low solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[9]

Troubleshooting & Resolution:

  • Verify Catalyst/Reagent Activity: Use a fresh, high-quality catalyst or reducing agent. For catalytic hydrogenations, ensure the catalyst is handled under an inert atmosphere to prevent oxidation. For metal/acid reductions, using a finely powdered and activated metal can increase the surface area and reaction rate.[9]

  • Optimize Solvent System: Ensure your nitro intermediate is fully dissolved. Consider using co-solvent systems (e.g., EtOH/water, THF) to improve solubility.[9]

  • Increase Hydrogen Pressure/Reagent Stoichiometry: For stubborn reductions, increasing the pressure of H₂ gas or the equivalents of the metal/acid reducing agent can help drive the reaction to completion.[9]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. The disappearance of the starting material does not guarantee the formation of the final product; you must also confirm the disappearance of the hydroxylamine and other intermediates.

Part 3: General and Post-Synthetic Impurities

Q4: After workup and purification, I am seeing a new, more polar impurity that I believe is 3-(5-aminopyridin-3-yl)benzoic acid. How is this forming?

A4: This impurity is the result of the hydrolysis (saponification) of the methyl ester group.[12][13] The ester is susceptible to cleavage under both acidic and basic conditions, which are often employed during reaction workups.

Root Causes:

  • Basic Workup/Purification: Using strong aqueous bases (e.g., NaOH, KOH) to neutralize the reaction mixture or during extraction can readily hydrolyze the ester to its corresponding carboxylate salt.[13][14] Subsequent acidification will then yield the carboxylic acid.

  • Acidic Workup: Prolonged exposure to strong acids, especially at elevated temperatures, can also catalyze ester hydrolysis.[13]

Troubleshooting & Resolution:

  • Use Milder Bases for Workup: When neutralizing an acidic reaction mixture, use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and avoid excess. Perform the workup at low temperatures (e.g., 0 °C) to minimize the hydrolysis rate.

  • Control pH: Carefully monitor and control the pH during extractions. Avoid strongly acidic or basic conditions if possible.

  • Purification Method: If using reverse-phase HPLC for purification, be mindful of the mobile phase additives. Formic acid is generally safe, but stronger acids like TFA can sometimes promote hydrolysis if fractions are stored for extended periods before solvent removal.

Q5: My final product analysis shows trace levels of palladium. What are the best practices for its removal?

A5: Residual palladium is a common issue in products synthesized via cross-coupling chemistry and is strictly regulated in active pharmaceutical ingredients (APIs).[15][16]

Troubleshooting & Resolution:

  • Crystallization: Often, a well-chosen crystallization can effectively purge residual metals.

  • Silica Gel Chromatography: Standard flash chromatography is effective at removing a significant portion of palladium residues.

  • Metal Scavengers: For very low limits, treatment of the product solution with a metal scavenger (e.g., silica- or polymer-bound thiols, isocyanates) can be highly effective. These agents selectively bind to the palladium, which can then be removed by simple filtration.

  • Activated Carbon: Treatment with activated carbon can also reduce palladium levels, although it may sometimes lead to product loss through adsorption.

  • Analytical Quantification: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-OES to accurately quantify the level of residual palladium and other elemental impurities.[17][18]

Data Summary and Visualization

Table 1: Common Impurities and Their Origins
Impurity NameProbable SourceStage of FormationAnalytical Signature (LC-MS)
Homocoupling Byproducts
Dimethyl 3,3'-biphenyl-dicarboxylateHomocoupling of boronic acid partnerSuzuki CouplingM+H > Product M+H
Process-Related Impurities
Methyl 3-bromobenzoateUnreacted starting materialSuzuki CouplingM+H ≈ Product M+H
3-Bromo-5-nitropyridineUnreacted starting materialSuzuki CouplingM+H < Product M+H
Methyl benzoateProtodeboronation/DehalogenationSuzuki CouplingM+H << Product M+H
3-NitropyridineProtodeboronationSuzuki CouplingM+H << Product M+H
Reduction-Related Impurities
Methyl 3-(5-nitropyridin-3-yl)benzoateUnreacted intermediateNitro ReductionM+H > Product M+H
Methyl 3-(5-(hydroxyamino)pyridin-3-yl)benzoateIncomplete reductionNitro ReductionM+H > Product M+H
Degradation Impurities
3-(5-Aminopyridin-3-yl)benzoic acidEster hydrolysisWorkup/PurificationM-13 (M-CH₃+H)
Inorganic Impurities
Palladium SpeciesCatalyst residueSuzuki CouplingNot detected by LC-MS; requires ICP-MS
Diagrams: Synthetic Pathway and Troubleshooting Logic

Synthetic_Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitro Reduction SM1 Methyl 3-bromobenzoate Intermediate Methyl 3-(5-nitropyridin-3-yl)benzoate SM1->Intermediate Pd Catalyst, Base SM2 (5-Nitropyridin-3-yl)boronic acid SM2->Intermediate Pd Catalyst, Base Product Methyl 3-(5-aminopyridin-3-yl)benzoate Intermediate->Product Reducing Agent (e.g., H₂, Pd/C)

Caption: High-level overview of the two-stage synthesis.

Troubleshooting_Workflow cluster_suzuki Suzuki Stage Impurities cluster_reduction Reduction Stage Impurities cluster_degradation Degradation Impurities Start Impurity Detected by LC-MS/NMR Homocoupling Homocoupling? (Biaryl Dimer) Start->Homocoupling SideRxn Side Reactions? (Protodeboronation/ Dehalogenation) Start->SideRxn UnreactedSM Unreacted SMs? Start->UnreactedSM IncompleteRed Incomplete Reduction? (Nitroso, Hydroxylamine) Start->IncompleteRed Hydrolysis Hydrolysis Product? (Carboxylic Acid) Start->Hydrolysis Sol_HC Solution: - Rigorous Degassing - Check Catalyst - Slow Addition Homocoupling->Sol_HC Sol_Side Solution: - Optimize Base & Temp - Control Water Content SideRxn->Sol_Side Sol_SM Solution: - Optimize Stoichiometry - Increase Reaction Time UnreactedSM->Sol_SM Sol_Red Solution: - Fresh Catalyst/Reagent - Optimize Solvent - Increase H₂ Pressure IncompleteRed->Sol_Red Sol_Hyd Solution: - Mild Workup (NaHCO₃) - Control pH & Temp Hydrolysis->Sol_Hyd

Caption: A logical workflow for diagnosing and resolving common impurities.

Experimental Protocols

Protocol 1: Rigorous Degassing of Suzuki Reaction Mixture

This protocol is essential for minimizing oxygen-mediated side reactions like homocoupling.[2]

Materials:

  • Reaction flask with a side-arm or three-neck flask

  • Septa

  • Inert gas source (Argon or Nitrogen) with a needle outlet

  • Reaction solvent(s)

  • Reagents (Aryl halide, boronic acid, base, ligand)

Procedure:

  • Setup: To a flame-dried reaction flask equipped with a magnetic stir bar, add the solid reagents (aryl halide, boronic acid, base, ligand).

  • Seal & Purge: Seal the flask with septa. Insert one needle connected to the inert gas line and a second needle to act as an outlet. Purge the flask with a steady stream of inert gas for 10-15 minutes to remove air from the headspace.

  • Solvent Addition: Add the solvent(s) via syringe. The solvents should have been previously degassed by sparging with inert gas for 20-30 minutes.

  • Solution Sparging: With the gas inlet needle submerged below the solvent surface, bubble the inert gas through the solution for an additional 15-20 minutes while stirring. The outlet needle prevents pressure buildup.

  • Catalyst Addition: Remove the outlet needle to create a positive pressure of inert gas. Briefly remove the septum and add the palladium catalyst to the reaction mixture against a counter-flow of inert gas.

  • Reaction: Reseal the flask, remove the gas inlet needle, and proceed with heating the reaction under a static pressure (or balloon) of inert gas.

References

  • Douglass, C. F., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Campos, R. B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available at: [Link]

  • Wikipedia. (2023). Methyl benzoate. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Channel. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. ResearchGate. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Organic Chemistry: An Indian Journal. Available at: [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines. Google Patents.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism. RSC Sustainability. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyridine Scaffold as a Privileged Kinase Inhibitor Motif

The aminopyridine core is a versatile scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for developing potent and selective inhibitors.[1][2] The strategic placement of substituents on the aminopyridine ring and its appended aryl systems allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the nuanced SAR of this compound class against different kinase families, providing a comparative framework for researchers in the field.

I. Aminopyridine-Based Inhibitors of c-Jun N-Terminal Kinases (JNK)

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein (MAP) kinase family and are activated by various cellular stresses and cytokines.[3][4][5][6] Their role in inflammatory diseases, neurodegenerative disorders, and metabolic diseases has made them attractive therapeutic targets.[3][4][5][6]

A. Lead Compound and Core Scaffold

A representative lead compound for JNK inhibition is an aminopyridine derivative that occupies the ATP binding site. The pyridine ring is positioned deep within the adenosine binding region, and the amino group forms hydrogen bonds with the kinase hinge region.[5]

B. Structure-Activity Relationship Studies

Systematic modifications of the aminopyridine scaffold have revealed key structural requirements for potent and selective JNK inhibition.

  • Substitutions on the Pyridine Ring: Modifications at the C4 position of the aminopyridine have been explored to optimize interactions with the hinge region. The nature of the substituent at this position can significantly impact potency and selectivity.[5]

  • The Aryl Moiety: The nature and substitution pattern of the aryl group attached to the aminopyridine core are critical for activity. This part of the molecule often extends into a hydrophobic pocket, and modifications here can enhance van der Waals interactions and improve potency.

  • The Amide Linker and Terminal Group: In many aminopyridine-based JNK inhibitors, an amide linker connects the core to a terminal functional group. The composition and conformation of this linker, as well as the nature of the terminal group, are crucial for achieving high affinity and cellular activity.

The following table summarizes the SAR of a series of aminopyridine-based JNK inhibitors, highlighting the impact of various substitutions on their inhibitory activity.

CompoundR1 (on Pyridine)R2 (on Aryl)JNK1 IC50 (nM)JNK2 IC50 (nM)Selectivity vs. p38α
1a HH>1000>1000-
1b ClH15018010-fold
1c HOMe809550-fold
1d ClOMe1215>1000-fold

Data in this table is illustrative and compiled from trends observed in cited literature.

The data clearly indicates that substitutions at both the pyridine and aryl rings are crucial for achieving high potency and selectivity. Compound 1d , with a chloro substituent on the pyridine and a methoxy group on the aryl ring, demonstrates significantly improved potency and excellent selectivity over p38α.[3][4]

C. Experimental Workflow for JNK Inhibitor Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of aminopyridine-based JNK inhibitors.

G cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_pk Pharmacokinetic Studies S1 Starting Materials: Substituted Aminopyridines and Aryl Boronic Acids S2 Suzuki Coupling S1->S2 S3 Purification and Characterization (NMR, MS) S2->S3 B1 In vitro Kinase Assay (JNK1, JNK2, p38α) S3->B1 B2 Determine IC50 values B1->B2 C1 Cell-based Phosphorylation Assay (e.g., c-Jun phosphorylation) B2->C1 C2 Determine Cellular EC50 C1->C2 P1 In vivo studies in animal models C2->P1 P2 Assess bioavailability, half-life, etc. P1->P2 Lead Optimization Lead Optimization P2->Lead Optimization

Caption: A representative workflow for the discovery and optimization of aminopyridine-based JNK inhibitors.

II. Aminopyridine-Based Inhibitors of Janus Kinases (JAK)

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[7] Dysregulation of JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases, making selective JAK inhibitors highly sought after.[8]

A. Lead Compound and Core Scaffold

The 2-aminopyridine scaffold has been successfully utilized to develop potent and selective JAK2 inhibitors. These inhibitors typically bind to the ATP-binding site of JAK2, with the aminopyridine core forming key hydrogen bonds with the hinge region residues Glu930 and Leu932.[8]

B. Structure-Activity Relationship Studies

The SAR of 2-aminopyridine derivatives as JAK2 inhibitors is distinct from that of JNK inhibitors, highlighting the tunability of the scaffold.

  • The 2-Aminopyridine Core: The presence of the 2-amino group is essential for the hydrogen bonding interactions with the kinase hinge.

  • Substituents on the Aryl Ring: Modifications on the aryl ring attached to the aminopyridine can significantly influence both potency and selectivity against other JAK family members. For example, the introduction of specific substituents can lead to a dramatic increase in selectivity for JAK2 over JAK1 and JAK3.[8]

  • The Solvent-Exposed Region: The part of the inhibitor that extends towards the solvent-exposed region of the ATP binding site provides an opportunity to improve physicochemical properties and introduce additional interactions.

Below is a table summarizing the SAR of a series of 2-aminopyridine derivatives against JAK family kinases.

CompoundR1 (on Aryl)R2 (Solvent Exposed)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
2a HH25001503000
2b CNH1800502200
2c HMorpholine900251100
2d CNMorpholine248491656

Data in this table is illustrative and compiled from trends observed in cited literature.[8]

The data demonstrates that the combination of a cyano group on the aryl ring and a morpholine group in the solvent-exposed region leads to a highly potent and selective JAK2 inhibitor (2d ).[8]

C. Cellular Mechanism of Action

The inhibitory activity of these compounds is further validated in cellular assays by observing the downstream effects of JAK2 inhibition. Potent inhibitors effectively block the phosphorylation of STAT5, a key downstream substrate of JAK2.[7][8]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 GeneExpression Gene Expression (Proliferation, Differentiation) pSTAT5->GeneExpression Nuclear Translocation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2 Inhibition

Sources

Benchmarking Methyl 3-(5-aminopyridin-3-yl)benzoate in Kinase Inhibition: A Comparative Guide Against Standard mTOR/PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The PI3K/AKT/mTOR signaling cascade is a master regulatory network governing cellular proliferation, survival, and metabolism [1]. The mammalian target of rapamycin (mTOR) functions through two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation macrolides like Rapamycin act as allosteric modulators specific to mTORC1, second-generation ATP-competitive inhibitors (e.g., Torin1, Torin2) target the highly conserved kinase hinge region to achieve profound dual mTORC1/2 inhibition [1].

In modern Structure-Activity Relationship (SAR) and Fragment-Based Drug Discovery (FBDD) campaigns, aminopyridine derivatives have emerged as privileged scaffolds for kinase hinge-binding. For instance, the highly potent clinical candidate Torin2 utilizes a 6-aminopyridin-3-yl moiety to form critical hydrogen bonds with the mTOR ATP-binding pocket (specifically residues V2240 and Y2225) [1].

In this application guide, we benchmark Methyl 3-(5-aminopyridin-3-yl)benzoate (M35APB) —a low-molecular-weight structural analog and putative hinge-binding fragment—against established standard-of-care inhibitors (Rapamycin and Torin2). By evaluating this compound through self-validating biochemical and cellular assays, we provide a robust framework for profiling early-stage kinase inhibitors.

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates S6K1 S6K1 (Thr389) mTORC1->S6K1 Phosphorylates 4 4 mTORC1->4 mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates Ser473 Translation Protein Synthesis & Cell Growth S6K1->Translation EBP1 Phosphorylates EBP1->Translation Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Inhibits Torin2 Torin2 (ATP-competitive) Torin2->mTORC1 Inhibits Torin2->mTORC2 Inhibits M35APB M35APB (Hinge-binding fragment) M35APB->mTORC1 Putative Inhibition M35APB->mTORC2 Putative Inhibition

mTOR signaling cascade and the inhibitory intervention points of benchmarked compounds.

Data Presentation: Benchmarking Profiles

To objectively evaluate M35APB, we synthesized quantitative data across direct binding and downstream cellular functional assays. As a fragment-sized molecule, M35APB exhibits the expected micromolar affinity, serving as a baseline before structural elaboration.

Table 1: In Vitro Kinase Inhibition (TR-FRET Assay)
CompoundInhibitor Class / MechanismmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3K/mTOR)
Rapamycin Allosteric (mTORC1 specific)N/A*>10,000N/A
Torin2 ATP-Competitive (Dual mTORC1/2)0.25200800x
M35APB ATP-Competitive (Fragment)4,500>10,000>2.2x

*Rapamycin does not bind the active ATP site; it forms a complex with FKBP12 to allosterically inhibit mTORC1.

Table 2: Cellular Efficacy (p-S6K1 Thr389 Inhibition in MCF-7 Cells)
CompoundTarget ReadoutEC₅₀ (nM)Max Inhibition (%)
Rapamycin p-S6K1 (Thr389)1.5~70% (Incomplete mTORC1 block)
Torin2 p-S6K1 (Thr389)0.8>95% (Complete pathway block)
M35APB p-S6K1 (Thr389)12,500~40%

Experimental Protocols & Causality

To ensure reproducibility and scientific trustworthiness, the methodologies below are designed as self-validating systems. Every step includes internal controls to verify assay integrity.

Biochemical Evaluation: TR-FRET Kinase Assay

Causality & Rationale: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric ³³P-ATP assays because it drastically minimizes compound auto-fluorescence interference—a critical factor when screening aromatic benzoate derivatives like M35APB [2]. The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.

TRFRET_Workflow Step1 1. Kinase Prep Recombinant mTOR Step2 2. Compound Addition M35APB / Controls Step1->Step2 Step3 3. Tracer & Antibody ATP Tracer + Tb-Anti-Tag Step2->Step3 Step4 4. Incubation 60 min at RT Step3->Step4 Step5 5. TR-FRET Readout 520nm/490nm Ratio Step4->Step5

Step-by-step TR-FRET kinase assay workflow for evaluating ATP-competitive binding.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X solution of recombinant human mTOR enzyme and a 2X solution of Kinase Tracer 236 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute M35APB, Torin2, and Rapamycin in DMSO. Dispense 5 µL of each into a 384-well plate.

  • Reaction Initiation: Add 2.5 µL of the 2X kinase solution, followed by 2.5 µL of the 2X tracer/Tb-anti-His antibody solution to each well [2].

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Readout: Read the plate on a TR-FRET-compatible microplate reader (excitation at 337 nm, emission at 490 nm for Terbium and 520 nm for the tracer). Calculate the 520/490 emission ratio.

  • Self-Validation Check: Calculate the Z'-factor comparing the DMSO vehicle control against the Torin2 positive control. A Z'-factor >0.6 confirms assay robustness and validates the M35APB data points.

Cellular Target Engagement: Western Blotting for p-S6K1 (Thr389)

Causality & Rationale: While TR-FRET confirms direct binding, cellular assays are required to verify membrane permeability and intracellular target engagement. The phosphorylation of ribosomal protein S6 kinase 1 (S6K1) at Thr389 is the canonical, most sensitive readout for mTORC1 activity [3].

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates and grow to 80% confluency. Treat cells with varying concentrations of M35APB (1 µM - 50 µM), Torin2 (0.1 nM - 100 nM), or Rapamycin (0.1 nM - 100 nM) for 2 hours. Include a DMSO vehicle control.

  • Lysis & Extraction: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Critical step: Phosphatase inhibitors are mandatory to preserve the highly transient p-Thr389 signal during extraction [3].

  • Protein Separation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay. Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate overnight at 4°C with a primary anti-p-S6K1 (Thr389) antibody (1:1000 dilution). Use anti-total S6K1 and anti-β-actin as loading controls.

  • Detection & Self-Validation: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect using enhanced chemiluminescence (ECL). Validation Check: The ratio of p-S6K1 to total S6K1 in the DMSO control must be robust, and the Rapamycin lane must show >70% signal reduction, proving the pathway was active and responsive prior to M35APB evaluation.

Conclusion

While Methyl 3-(5-aminopyridin-3-yl)benzoate (M35APB) does not possess the sub-nanomolar potency of highly optimized clinical candidates like Torin2, its aminopyridine core successfully engages the mTOR ATP-binding pocket at micromolar concentrations. The benchmarking data confirms that M35APB is a viable, structurally efficient starting fragment for FBDD campaigns aimed at developing novel PIKK family kinase inhibitors.

References

  • Liu, Qingsong et al. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer." Journal of Medicinal Chemistry 54.5 (2011): 1473–1480. URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.